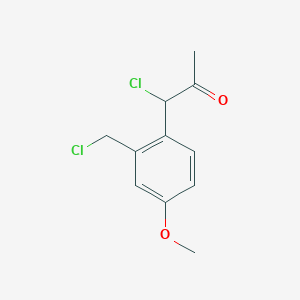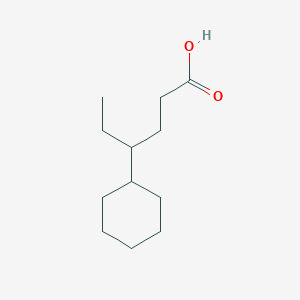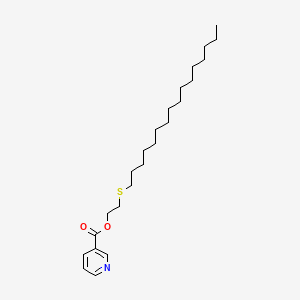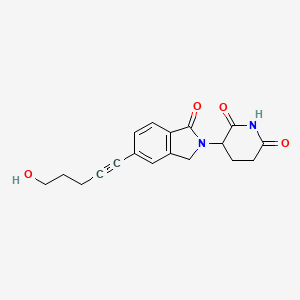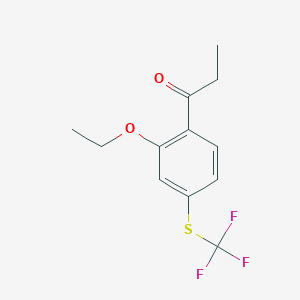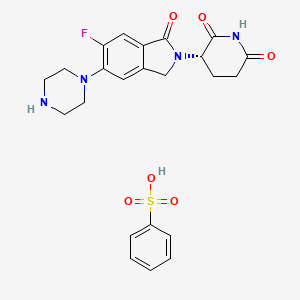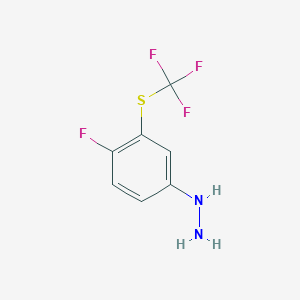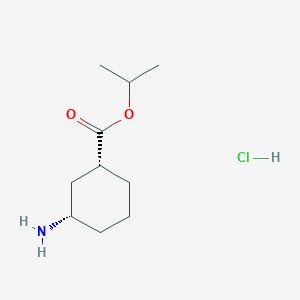
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an isopropyl group, an amino group, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the Diels-Alder reaction.
Introduction of Functional Groups: The isopropyl group can be introduced via Friedel-Crafts alkylation, while the amino group can be added through reductive amination. The carboxylate group is typically introduced through carboxylation reactions.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride may involve large-scale hydrogenation and alkylation processes, followed by purification steps such as crystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexane derivatives.
Applications De Recherche Scientifique
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of polymers and other materials.
Mécanisme D'action
The mechanism by which Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can affect the activity of enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1-carboxylate derivatives: These compounds share the cyclohexane ring and carboxylate group but differ in other substituents.
Aminocyclohexane derivatives: These compounds have the amino group on the cyclohexane ring but may lack the isopropyl or carboxylate groups.
Uniqueness
Isopropyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C10H20ClNO2 |
|---|---|
Poids moléculaire |
221.72 g/mol |
Nom IUPAC |
propan-2-yl (1R,3S)-3-aminocyclohexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO2.ClH/c1-7(2)13-10(12)8-4-3-5-9(11)6-8;/h7-9H,3-6,11H2,1-2H3;1H/t8-,9+;/m1./s1 |
Clé InChI |
ZLCRHJGJWZOSGB-RJUBDTSPSA-N |
SMILES isomérique |
CC(C)OC(=O)[C@@H]1CCC[C@@H](C1)N.Cl |
SMILES canonique |
CC(C)OC(=O)C1CCCC(C1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Iodomethyl)hexahydrofuro[2,3-b]furan](/img/structure/B14057800.png)

![8-Boc-hexahydro-2-oxa-5,8-diaza-cyclopenta[d]indene](/img/structure/B14057803.png)
![(1R,4r)-methyl 4-(8-chloroimidazo[1,5-a]pyrazin-3-yl)cyclohexanecarboxylate](/img/structure/B14057804.png)

